![molecular formula C25H25N2+ B1235659 (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptocyanin cation is a cationic C3-cyanine type compound with 1-ethylquinolin-4-yl groups at both ends. It has a role as a fluorochrome. It is a member of quinolines and a quinolinium ion.
Applications De Recherche Scientifique
Antimicrobial Potential
- Quinoline derivatives, such as (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline, have been explored for their antimicrobial properties. For example, the synthesis and antimicrobial potential of various quinoline derivatives have been investigated, showing promise in the field of drug discovery against bacterial infections (Bello et al., 2017).
Synthesis and Biological Activities
- The synthesis and exploration of biological activities of quinoline derivatives have been a focus in recent research. Studies have highlighted the synthesis of new quinoline-based compounds and their potential biological activities, including anti-tubercular and anti-bacterial properties (Li et al., 2019).
Fluorophores in Biochemistry and Medicine
- Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Research has focused on the synthesis of new quinoline derivatives for potential applications as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
- The exploration of quinoline derivatives for anticancer activity has been a significant area of research. Studies have synthesized novel quinoline derivatives and evaluated their efficacy against various cancer cell lines, indicating potential applications in cancer treatment (Lingaiah et al., 2012).
Synthesis and Structural Analysis
- The synthesis of quinoline derivatives and their structural analysis have been subjects of interest, with research focusing on the development of new compounds and understanding their molecular structures for potential applications in various fields (Bhambi et al., 2010).
Anti-Microbial Evaluation
- Quinoline scaffold-derived compounds have been evaluated for their anti-microbial properties. Research has involved the synthesis of quinoline-based compounds and their testing against various microbial strains, suggesting their potential as anti-microbial agents (Dave & Rahatgaonkar, 2016).
Photoluminescent Properties
- The photoluminescent properties of quinoline derivatives have been explored, particularly for applications in organic light-emitting diodes (OLEDs). Research has focused on synthesizing quinoline derivatives that emit blue to green fluorescence, indicating their potential in the development of OLEDs (Li et al., 2011).
Propriétés
Formule moléculaire |
C25H25N2+ |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline |
InChI |
InChI=1S/C25H25N2/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25/h5-19H,3-4H2,1-2H3/q+1 |
Clé InChI |
TVRUNVZRBXNONE-UHFFFAOYSA-N |
SMILES isomérique |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41 |
SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41 |
SMILES canonique |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



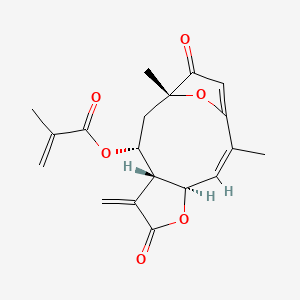

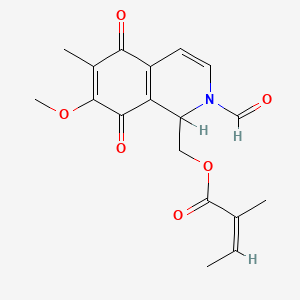

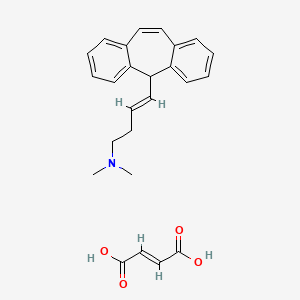
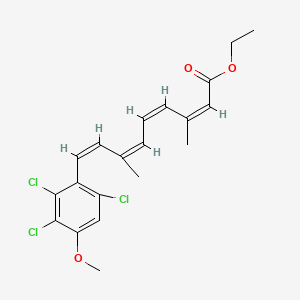
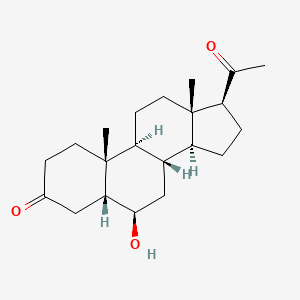
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)
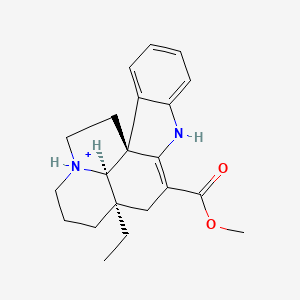

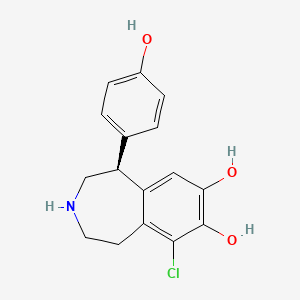

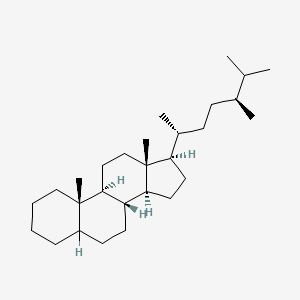
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)